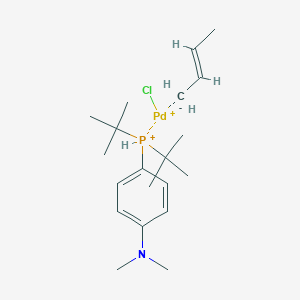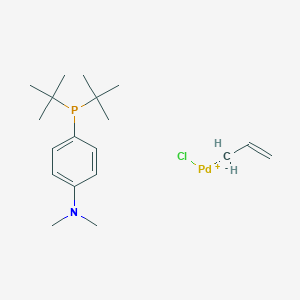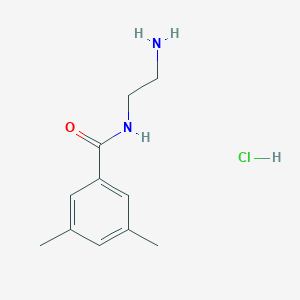
5-(4'-Chlorophenyl)-2-chloro-3-pyridineacetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4'-Chlorophenyl)-2-chloro-3-pyridineacetonitrile, also known as 5-CP-2-CN, is an organonitril compound with potential applications in scientific research. It is a substituted pyridine derivative with a 4'-chloro-phenyl group and a 2-chloro-3-pyridineacetonitrile group. This compound is of interest due to its potential as a building block for the synthesis of more complex molecules. It has been used in some research applications, such as drug synthesis and drug delivery, as well as in biochemical and physiological studies.
科学研究应用
5-(4'-Chlorophenyl)-2-chloro-3-pyridineacetonitrile has been used in various scientific research applications, such as drug synthesis and drug delivery. It has been used to synthesize various drugs, including anticonvulsants, anti-inflammatory agents, and anti-cancer drugs. It has also been used in the synthesis of a variety of other molecules, including polymers, peptides, and nucleosides. In addition, this compound has been used in biochemical and physiological studies, such as the study of enzyme-catalyzed reactions and the study of drug metabolism.
作用机制
The mechanism of action of 5-(4'-Chlorophenyl)-2-chloro-3-pyridineacetonitrile is not fully understood. However, it is believed that the 4'-chloro-phenyl group of this compound acts as an electron-withdrawing group, which increases the electron density of the nitrogen atom in the 2-chloro-3-pyridineacetonitrile group. This increased electron density reduces the pKa of the nitrogen atom, making it more acidic and thus more reactive. This increased reactivity allows this compound to participate in various reactions, such as nucleophilic substitution reactions and addition reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed that this compound may have an effect on certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, this compound may have an effect on the expression of certain genes and on the activity of certain proteins.
实验室实验的优点和局限性
5-(4'-Chlorophenyl)-2-chloro-3-pyridineacetonitrile has several advantages for lab experiments. It is relatively stable and can be stored for long periods of time. It is also relatively inexpensive and can be easily synthesized from commercially available reagents. In addition, it can be used in a variety of reactions, such as nucleophilic substitution reactions and addition reactions.
However, this compound also has some limitations. It is a relatively reactive compound and can react with other compounds in the reaction mixture. In addition, it can be toxic if ingested or inhaled and should be handled with caution.
未来方向
There are several potential future directions for the use of 5-(4'-Chlorophenyl)-2-chloro-3-pyridineacetonitrile. It could be used in the synthesis of more complex molecules, such as peptides and nucleosides. It could also be used in the synthesis of drugs, such as anticonvulsants, anti-inflammatory agents, and anti-cancer drugs. In addition, it could be used in biochemical and physiological studies, such as the study of enzyme-catalyzed reactions and the study of drug metabolism. Finally, it could be used to study the effects of this compound on gene expression and protein activity.
合成方法
The synthesis of 5-(4'-Chlorophenyl)-2-chloro-3-pyridineacetonitrile can be achieved in two steps. The first step involves the reaction of 4'-chloro-phenyl-2-chloro-3-pyridineacetonitrile with ethyl bromoacetate in the presence of sodium hydride. This reaction yields this compound. The second step involves the reaction of this compound with ethyl bromoacetate in the presence of sodium hydride to yield 3-(4'-chlorophenyl)-2-chloro-2-methyl-3-pyridineacetonitrile.
属性
IUPAC Name |
2-[2-chloro-5-(4-chlorophenyl)pyridin-3-yl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2/c14-12-3-1-9(2-4-12)11-7-10(5-6-16)13(15)17-8-11/h1-4,7-8H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSXCBOZRMTMPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(N=C2)Cl)CC#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[4,4'-Di-t-butyl-2,2'-bipyridine][bis[5-(t-butyl)-2-[4-(t-butyl)-2-pyridinyl-kN]phenyl-kC]Ir(III) hexafluorophosphate, 95%](/img/structure/B6301827.png)
![4,4'-Bis(t-butyl-2,2'-bipyridine]bis[5-methyl-2-(4-methyl-2-pyridinyl-kN)phenyl-kC]iridium hexafluorophosphate, 95%](/img/structure/B6301829.png)



![Bis[4-(difluoromethyl)phenyl]disulfide](/img/structure/B6301882.png)

![2-[3-(4-Formylmorpholinyl)]-2-fluoro-diethyl malonate](/img/structure/B6301902.png)

